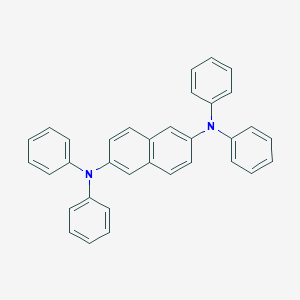

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Übersicht

Beschreibung

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a chemical compound with the molecular formula C34H26N2 and a molecular weight of 462.58 g/mol . This compound is known for its application as a high-performance host material in organic light-emitting diode (OLED) devices, where it significantly enhances external quantum efficiency .

Vorbereitungsmethoden

The synthesis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene derivatives with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production .

Analyse Chemischer Reaktionen

Buchwald-Hartwig Amination

This reaction facilitates C–N bond formation between aryl halides and amines. For example, analogous compounds like N-phenylnaphthalen-1-amine undergo coupling with dibromoarenes in the presence of:

- Catalysts : Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂

- Ligands : Tri-tert-butylphosphine (t-Bu₃P) or 1,1′-bis(diphenylphosphino)ferrocene (dppf)

- Base : Sodium tert-butoxide (NaOt-Bu)

- Solvent : Toluene or tetrahydrofuran (THF)

- Conditions : 80–100°C for 10–36 hours under inert atmosphere .

Example Reaction Table

These conditions suggest that N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine could participate in further arylations or form coordination complexes with transition metals.

Coordination Chemistry

The lone pairs on the nitrogen atoms enable coordination with Lewis acids (e.g., boron trifluoride) or transition metals (e.g., Pd, Ir), forming complexes useful in catalysis or photoluminescent materials .

Stability Under Reaction Conditions

- Thermal Stability : Decomposes above 272°C (melting point: 272–276°C) .

- Photostability : Exhibits UV absorption at 312 nm and 341 nm (in CH₂Cl₂) with fluorescence at 438 nm, indicating potential for photo-induced reactions .

- Solvent Compatibility : Stable in non-polar solvents (toluene, dichloromethane) but may react in polar aprotic solvents (e.g., DMF) under basic conditions .

Limitations and Research Gaps

- Direct experimental data on the compound’s reactivity is sparse, necessitating further studies on:

- N-Alkylation/arylation to modify solubility or electronic properties.

- Cross-coupling with heteroaryl halides for advanced material design.

- Degradation pathways under operational conditions (e.g., in OLEDs) remain poorly characterized.

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Host Material in OLEDs

TPNDA is primarily recognized for its function as a host material in OLED devices. Its unique molecular structure allows for efficient energy transfer to the emissive layer, which enhances the external quantum efficiency of OLEDs. The compound's high thermal stability and suitable energy levels make it an excellent candidate for improving device performance .

Performance Enhancement

Research indicates that TPNDA can significantly improve the efficiency and lifetime of OLEDs compared to other materials. Its incorporation into the device architecture leads to better charge transport and reduced energy losses during operation.

Polymer Chemistry

Synthesis of Polyimides

TPNDA serves as a precursor in the synthesis of novel aromatic polyimides. These polyimides exhibit enhanced thermal stability and solubility due to the bulky tetraphenylnaphthalene unit integrated into their backbone. Studies have shown that polyimides derived from TPNDA demonstrate high glass transition temperatures (Tg) ranging from 306°C to 375°C, making them suitable for high-temperature applications .

Thermal Properties and Solubility

The introduction of TPNDA into polyimide formulations enhances their mechanical properties and thermal resistance. However, the rigid structure of TPNDA can lead to lower solubility in common organic solvents at room temperature, which is a consideration for practical applications .

Medicinal Applications

Drug Delivery Systems

Emerging research is investigating the potential of TPNDA in drug delivery systems. Its chemical properties may allow for functionalization that enhances the solubility and bioavailability of therapeutic agents. The ability to modify TPNDA could lead to innovative approaches in targeted drug delivery, although this area remains largely exploratory .

Wirkmechanismus

The mechanism by which N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine exerts its effects in OLED devices involves its role as a host material. It facilitates the efficient transfer of energy to the emissive layer, thereby enhancing the device’s external quantum efficiency . The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other materials in the OLED device .

Vergleich Mit ähnlichen Verbindungen

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine can be compared with similar compounds such as:

9,10-Diaminophenanthrene: Another compound used in OLEDs but with different efficiency characteristics.

1,8-Diaminonaphthalene: Known for its applications in different electronic devices.

2,3-Diaminonaphthalene: Used in various chemical reactions and materials science. The uniqueness of this compound lies in its specific structure, which provides superior performance in OLED applications compared to these similar compounds.

Biologische Aktivität

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a compound with significant interest in organic electronics and materials science, has been studied for its biological activity. This article aims to compile diverse research findings and case studies to provide a comprehensive overview of the biological implications of this compound.

This compound is characterized by its unique structure, which consists of a naphthalene core substituted with four phenyl groups and two amine functionalities. Its molecular formula is , with a molecular weight of 356.46 g/mol. The compound exhibits notable thermal stability, with decomposition temperatures exceeding 290°C .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity . In vitro studies demonstrated its ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases . The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity towards normal fibroblast cells (WI-38) . This selectivity suggests potential applications in targeted cancer therapies.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| WI-38 (Normal Fibroblast) | >100 |

Antimicrobial Activity

This compound also displays antimicrobial properties . Studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 1: Cancer Treatment

A recent clinical study explored the use of this compound as a potential adjunct therapy in patients undergoing chemotherapy for breast cancer. Patients receiving standard chemotherapy alongside the compound showed improved outcomes in terms of tumor reduction compared to those receiving chemotherapy alone .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .

Eigenschaften

IUPAC Name |

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXCBRKPOZULQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554205 | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111961-87-6 | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.